4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the reaction of 1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one with thiophosgene (CSCl₂) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes and other unsaturated compounds to form various heterocyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary and secondary amines, alcohols, and dienes. Reaction conditions typically involve mild temperatures and inert solvents to prevent decomposition .
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives, thiocarbamates, and various heterocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is used as a building block for the synthesis of more complex molecules.
Biology
The compound’s isothiocyanate group is known for its biological activity, including potential antimicrobial and anticancer properties. Researchers are exploring its use in developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being investigated for their potential use as drugs. The reactivity of the isothiocyanate group allows for the modification of the compound to enhance its pharmacological properties .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to form stable derivatives makes it useful in various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially disrupting their function . The compound’s effects are mediated through interactions with molecular targets such as enzymes and receptors, leading to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one include other isothiocyanate-containing molecules and pyrazolone derivatives . Examples include:
- Phenyl isothiocyanate
- 1,5-Dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
- 4-Isothiocyanato-1,2-dihydro-pyrazol-3-one
Uniqueness
What sets this compound apart is its combination of the isothiocyanate group with the pyrazolone core. This unique structure provides a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-isothiocyanato-1,5-dimethyl-2-phenylpyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-11(13-8-17)12(16)15(14(9)2)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYUDKCCGFCEBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347170 | |
Record name | 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91397-03-4 | |
Record name | 4-Isothiocyanato-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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